

Streptothricin: A Technical Overview of Early

Clinical and Toxicity Findings

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Compound of Interest		
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A Renewed Look at a Forgotten Antibiotic

Discovered in 1942 by Waksman and Woodruff, **streptothricin** was one of the first antibiotics identified with potent activity against Gram-negative bacteria.[1][2][3] This generated significant initial interest, as it appeared to be a promising broad-spectrum therapeutic agent.[1] However, early investigations were quickly hampered by significant toxicity findings, leading to the abandonment of its clinical development.[1][4][5] With the escalating crisis of antimicrobial resistance, there is now a renewed effort to re-evaluate previously discarded antibiotics.[6] This guide provides a detailed technical summary of the early pre-clinical and clinical data on **streptothricin**, with a focus on the toxicity findings that curtailed its initial development and the modern understanding that is paving the way for its potential revival.

Early Toxicity and Clinical Observations

Initial studies in the 1940s used impure mixtures of **streptothricin** homologs, collectively known as nourseothricin.[1][3][4][7] These early preparations led to severe and often delayed toxicity in animal models, which became a defining characteristic of this antibiotic class.[6]

An early study in rabbits using intravenous, intradermal, oral, and topical applications resulted in organ failure and death.[4][6] Subsequent extensive testing in mice and rats further characterized this delayed toxicity, with the kidneys being identified as the primary site of damage.[4][6] Following intravenous administration in mice, **streptothricin** F was found to distribute largely to the kidneys.[6]



These concerning preclinical findings culminated in a limited human trial by Merck, the details of which were never formally published.[3][4] In this trial, all four volunteers experienced a loss of ability to urinate, indicating kidney failure.[6] Although this renal toxicity was reportedly reversible and the volunteers recovered, the event, coupled with the discovery of less toxic broad-spectrum antibiotics, led to a cessation of clinical interest in **streptothricins**.[4][6]

Quantitative Toxicity and Efficacy Data

More recent research, utilizing purified forms of individual **streptothricin** components, has revealed that toxicity is directly related to the length of the β -lysine homopolymer chain. **Streptothricin** F (S-F), which contains a single β -lysine residue, is significantly less toxic than variants with longer chains like **streptothricin** D (S-D), which has three.[3][6][7][8] Conversely, antimicrobial activity tends to increase with the length of the β -lysine chain.[7][8]

Table 1: Comparative Toxicity of Streptothricin

Homologs in Mice

Streptothricin Homolog	Number of β-lysine Residues	LD₅₀ (mg/kg)	Reference(s)
Streptothricin F (S-F)	1	300	[3][6][7][8]
Streptothricin E (S-E)	2	26	[7][8]
Streptothricin D (S-D)	3	~10	[3][6][7][8]
Streptothricin C (S-C)	4	~10	[7][8]

Table 2: Maximum Tolerated Dose (MTD) in Mice

Compound	MTD (mg/kg)	Observations	Reference(s)
Streptothricin F (S-F)	Up to 200	No signs of distress observed over 72 hours.	[3]
Nourseothricin	20	No signs of distress observed over 72 hours.	[3]



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Table 3: In Vitro Activity (MIC) of Streptothricins Against

Carbapenem-Resistant Enterobacterales (CRE)

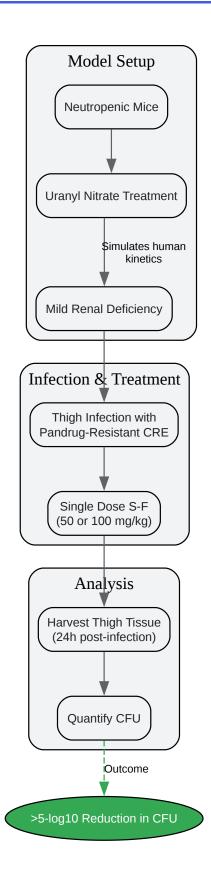
Compound	MIC ₅₀ (μM)	MIC ₉₀ (µM)	Reference(s)
Streptothricin F (S-F)	2	4	[3]
Streptothricin D (S-D)	0.25	0.5	[3]
Nourseothricin	0.5	1	[3]

Experimental Protocols Murine Thigh Infection Model

This model was utilized to assess the in vivo efficacy of **Streptothricin** F against pandrugresistant CRE.

- Animal Model: Neutropenic mice were used to mimic an immunocompromised state.
- Inducing Renal Insufficiency: To better simulate human excretion kinetics, mice were rendered mildly renal deficient with uranyl nitrate.[3]
- Infection: Mice were infected with a pandrug-resistant Klebsiella pneumoniae Nevada strain (AR-0636) in the thigh muscle.
- Treatment: A single dose of Streptothricin F (at 50 mg/kg or 100 mg/kg) was administered.
 [3]
- Endpoint: Colony-forming units (CFU) in the thigh tissue were quantified 24 hours post-infection.
- Results: Treatment with S-F at 50 mg/kg or 100 mg/kg resulted in a greater than 5-log₁₀
 reduction in CFU.[3]





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Murine Thigh Infection Model Workflow



In Vitro Time-Kill Analysis

This protocol was used to determine the bactericidal activity of **streptothricin**.

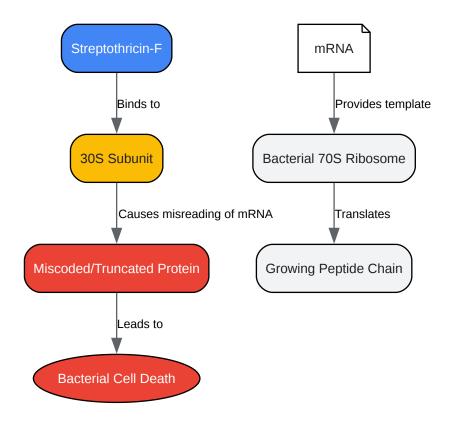
- Organism: The pandrug-resistant CRE K. pneumoniae Nevada isolate (AR-0636) was used.
 [3]
- Treatment: The isolate was exposed to **Streptothricin** F and nourseothricin at 4 times their respective Minimum Inhibitory Concentrations (MIC).[3]
- Time Points: Samples were taken at various time points to determine viable bacterial counts.
- Results: Rapid bactericidal activity was observed for both S-F and nourseothricin within 2 hours of exposure, without any regrowth.[3]

Mechanism of Action and Resistance

Streptothricins exert their antibacterial effect by targeting the bacterial ribosome.[6]

- Target: They bind to the 30S subunit of the 70S ribosome.[3]
- Action: This interaction disrupts the translation process, leading to misreading of the mRNA message and the incorporation of incorrect amino acids into growing peptide chains.[6][7][8]
- Outcome: The accumulation of non-functional or toxic proteins ultimately leads to bacterial cell death.[7][8] This mechanism of inducing miscoding is similar to that of aminoglycoside antibiotics.[6]





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Streptothricin Mechanism of Action

The primary mechanism of bacterial resistance to **streptothricin**s is enzymatic modification of the drug molecule. This is achieved through acetylation of the β -lysine amino group by **streptothricin** acetyltransferase (STAT) enzymes.[3][6]

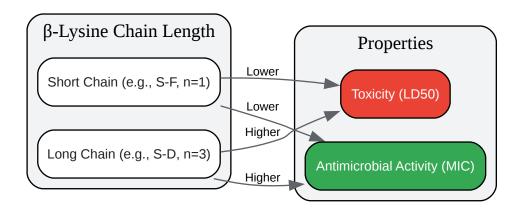
Conclusion and Future Directions

The historical narrative of **streptothricin** is a clear example of how early, impure antibiotic preparations can lead to the premature dismissal of a potentially valuable therapeutic class. The initial findings of severe nephrotoxicity were largely a consequence of using nourseothricin, a mixture containing highly toxic variants with longer β -lysine chains.[4]

Modern purification and analytical techniques have demonstrated that **Streptothricin** F possesses a significantly wider therapeutic window, exhibiting potent bactericidal activity against highly resistant Gram-negative pathogens while being markedly less toxic than its counterparts.[3][4][5][9] The recent achievement of a total synthesis for **Streptothricin** F is a critical milestone, opening avenues for medicinal chemistry to create novel analogs with further



optimized safety and efficacy profiles.[4][6] Given its unique mechanism of action and efficacy in preclinical models, the **streptothricin** scaffold, particularly S-F, warrants continued and rigorous preclinical exploration as a potential weapon against multidrug-resistant infections.[3] [4]



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